![molecular formula C8H6F3N3 B2669284 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 230305-87-0](/img/structure/B2669284.png)

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

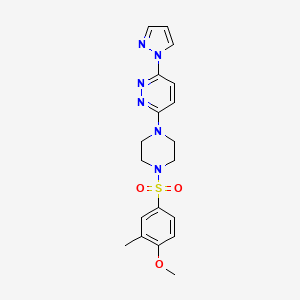

“1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is a heterocyclic compound . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Synthesis Analysis

The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” involves several steps. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, and ethanol was used as a solvent . During acylation, TEA was used as an acid-capturer, and trifluoroacetyl chloride was used to replace phosgene as an acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” can be represented by the InChI code: 1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” include condensation, acylation, cyclization, and hydrolysis . An amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” include a molecular weight of 201.15 . The storage temperature is 4°C .Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, including 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, are used extensively in the agrochemical industry. They are key structural motifs in active agrochemical ingredients. The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Metal-Organic Frameworks (MOFs)

Trifluoromethylpyridines are used in the synthesis of metal-organic frameworks (MOFs), a class of compounds consisting of metal ions or clusters coordinated to organic ligands .

Preparation of (trifluoromethyl)pyridyllithiums

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

Antibacterial Activity

Some derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine have shown antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains have been obtained .

These are just a few of the many potential applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. As research continues, it is expected that many novel applications will be discovered in the future .

Safety and Hazards

“1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas and reacts violently with water . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

The future directions of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propriétés

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIUIUYPKHPFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2669203.png)

![(5-Methylpyrazin-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669205.png)

![1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2669208.png)

![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)

![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)